molecular formula C9H7NO2S B11964576 2-Cyano-3-thiophen-2-YL-acrylic acid methyl ester CAS No. 29577-54-6

2-Cyano-3-thiophen-2-YL-acrylic acid methyl ester

Cat. No.: B11964576
CAS No.: 29577-54-6
M. Wt: 193.22 g/mol
InChI Key: CBDSDTBRTIZHFD-FNORWQNLSA-N
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Preparation Methods

The synthesis of 2-Cyano-3-thiophen-2-YL-acrylic acid methyl ester typically involves the reaction of thiophene derivatives with cyanoacetic acid or its esters under specific conditions. One common method involves the use of malononitrile and elemental sulfur in the presence of a base such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Cyano-3-thiophen-2-YL-acrylic acid methyl ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Cyano-3-thiophen-2-YL-acrylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating various biological processes .

Comparison with Similar Compounds

2-Cyano-3-thiophen-2-YL-acrylic acid methyl ester can be compared with other thiophene derivatives, such as:

Properties

CAS No.

29577-54-6

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl (E)-2-cyano-3-thiophen-2-ylprop-2-enoate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-5H,1H3/b7-5+

InChI Key

CBDSDTBRTIZHFD-FNORWQNLSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CS1)/C#N

Canonical SMILES

COC(=O)C(=CC1=CC=CS1)C#N

Origin of Product

United States

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